

Oncomine™ Comprehensive Assay v3 (161-Gene Panel) Technical Support Center

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Compound of Interest		
Compound Name:	V-161	
Cat. No.:	B1615583	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Oncomine™ Comprehensive Assay v3, a 161-gene targeted sequencing panel. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve sources of assay variability and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the known sources of variability in the Oncomine™ Comprehensive Assay v3?

A1: Known sources of variability in this assay include:

- Pool imbalance: Occurs when the two primer pools (for DNA or RNA) do not amplify with equal efficiency.[1]
- Total number of reads: Insufficient sequencing reads can lead to poor coverage of some amplicons.[1]
- Per-amplicon attributes: Variations in the GC content and length of the amplicon inserts can affect amplification efficiency and sequencing representation.[1]
- Systematic effects: Other observed variability may not be associated with known attributes but can be systematic. The analysis software uses a baseline file, trained on diverse samples, to capture and correct for these systematic effects.[1]



Q2: What are the recommended nucleic acid input requirements?

A2: For optimal performance of the Oncomine™ Comprehensive Assay v3, it is recommended to use 20 ng of DNA and 20 ng of RNA.[2] This allows for reliable results even from small and low-quality FFPE samples.[2]

Q3: Can I run DNA and RNA samples simultaneously?

A3: Yes, the Oncomine™ Comprehensive Assay v3 workflow allows for the concurrent analysis of DNA and RNA.[1] You can perform DNA-only, RNA-only, or simultaneous DNA and RNA runs.[2]

Troubleshooting Guides Low Library Yield and Quantification Issues

If you are experiencing low library yields, consult the following table for potential causes and recommended solutions.



Observation	Potential Cause	Recommended Action
Low or no library yield	Poor quality of starting nucleic acid	Assess the quality of your DNA/RNA using appropriate methods (e.g., spectrophotometry, fluorometry, or capillary electrophoresis). Consider using a different nucleic acid isolation kit recommended in the user guide.
Inaccurate quantification of input nucleic acid	Use a fluorometric method (e.g., Qubit) for accurate quantification of dsDNA and RNA. Spectrophotometric methods (e.g., NanoDrop) can overestimate concentrations due to the presence of ssDNA, RNA, or other contaminants.	
Pipetting errors during library preparation	Ensure pipettes are properly calibrated. Use low-retention pipette tips. Visually inspect pipette tips to ensure accurate volume transfer.	
Degraded reagents	Ensure all assay components are stored at the recommended temperatures and have not expired.	_

Low Amplicon Uniformity (DNA only)

Poor amplicon uniformity can lead to uneven coverage across the targeted regions. Below are common causes and troubleshooting steps.



Observation	Potential Cause	Recommended Action
High variability in amplicon coverage	Inaccurate DNA quantification	Re-quantify input DNA using a fluorometric method.
Suboptimal DNA quality	Ensure DNA is not significantly degraded. FFPE-derived DNA can be of variable quality; consider using a DNA repair kit if degradation is suspected.	
Issues with thermal cycler performance	Verify the accuracy and uniformity of your thermal cycler.	-

Genexus™ Integrated Sequencer Performance Issues

For users of the Oncomine™ Comprehensive Assay v3 GX on the Genexus™ Integrated Sequencer, refer to the following for performance-related troubleshooting.

Observation	Potential Cause	Recommended Action
Low read ratio of inline controls (endogenous vs. spike-in)	Problem with sample input	Verify the quality and quantity of the nucleic acid input. Ensure proper sample handling and loading.[3]
Incorrect assay settings	Use the system-installed assay settings. If modifications are necessary, consult with a Field Service Engineer.[3]	

Quality Control Metrics

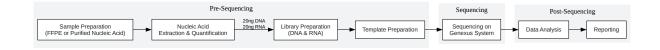
The following table provides general guidelines for key quality control (QC) metric thresholds. Note that modifications to system-installed assay settings have not been verified and should be done with caution.[3]



Workflow Step	Setting	Guideline
Panel	Minimum Read Count Per Sample	This value determines the number of samples that can be run and should be set based on the desired sequencing depth for confident variant calling.[3]
Analysis	Phred-score	Higher Phred scores indicate higher base-calling accuracy. A common threshold is ≥ 20.
Analysis	Allele Frequency	Used to filter common single nucleotide polymorphisms (SNPs).
Analysis	Coverage	Ensure sufficient read depth across all amplicons for reliable variant detection.

Experimental Protocols & Workflows General Oncomine™ Comprehensive Assay v3 Workflow

The end-to-end workflow is highly automated to reduce hands-on time and potential for error.[2]



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Overview of the Oncomine™ Comprehensive Assay v3 workflow.

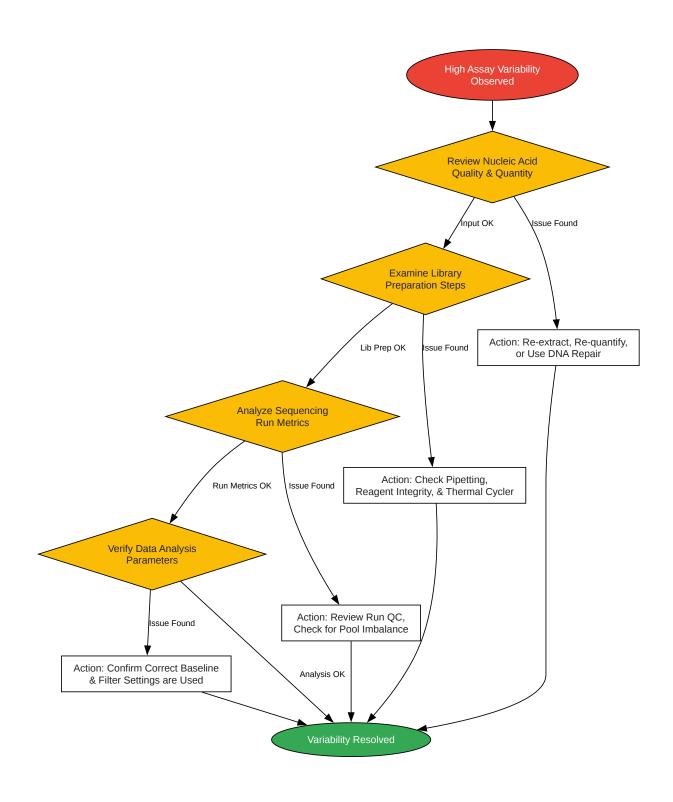


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Troubleshooting Logic for Assay Variability

This diagram outlines a logical approach to troubleshooting common sources of variability in the assay.





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A logical workflow for troubleshooting assay variability.



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